2-Bromo-1-iodo-4-methoxybenzene
Overview
Description
2-Bromo-1-iodo-4-methoxybenzene is a chemical compound with the molecular formula C7H6BrIO . It has a molecular weight of 312.93 .
Molecular Structure Analysis
The InChI code for 2-Bromo-1-iodo-4-methoxybenzene is1S/C7H6BrIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-Bromo-1-iodo-4-methoxybenzene has a density of 2.1±0.1 g/cm3 . Its boiling point is 284.9±25.0 °C at 760 mmHg . The compound is a liquid at room temperature .Scientific Research Applications
Catalyst in Epoxide Ring Opening
2-Bromo-1-iodo-4-methoxybenzene has been used in the cleavage of epoxides into halohydrins. It serves as a catalyst in the presence of elemental iodine and bromine, facilitating the formation of vicinal iodo alcohols and bromo alcohols in high yields. This process is notable for its regioselectivity and mild conditions, even in the presence of sensitive functional groups (Niknam & Nasehi, 2002).
Synthesis of Polyalkylbenzenes
In the synthesis of polyalkylbenzenes, 2-Bromo-1-iodo-4-methoxybenzene plays a role in ring halogenations. It is used in conjunction with N-Halosuccinimide and acidic catalysts, showcasing its versatility in chemical synthesis. This method has been effective for creating a mixed halogenated compound, 2-bromo-4-iodo-1,3,5-trimethylbenzene, with high yield (Bovonsombat & Mcnelis, 1993).
Preparation of Sterically Protected Compounds
The chemical has been used in the preparation of sterically protected diphosphene and fluorenylidenephosphine, containing low-coordinate phosphorus atoms. Its electronic perturbation is observed through UV–vis spectra and 31P NMR chemical shifts, indicating its importance in advanced chemical synthesis (Toyota et al., 2003).
Development of Liquid Crystals
2-Bromo-1-iodo-4-methoxybenzene is involved in the creation of liquid crystals. It's used as a chiral precursor compound in the synthesis of chiral liquid crystals, where its substitution on the phenyl ring significantly influences the mesogenic properties of these compounds (Bertini et al., 2003).
Environmental Studies
This compound has also been studied in the context of environmental science. Research has focused on the presence and origin of halogenated methoxybenzenes, including bromochloromethoxybenzenes, in the marine troposphere. These studies are crucial for understanding the biogenic and anthropogenic sources of these compounds in the environment (Führer & Ballschmiter, 1998).
Fragrance Synthesis
In the fragrance industry, 2-Bromo-1-iodo-4-methoxybenzene has been used in the synthesis of floral fragrances. It is a precursor in the formation of 2-methyl-3-aryl-propanals, showcasing its utility in creating consumer-friendly products (Scrivanti et al., 2008).
Molecular Encapsulation
The compound plays a role in molecular encapsulation. It is used in the formation of heterodimeric capsules via hydrogen bonds and CH-halogen interactions, demonstrating its utility in complex chemical processes (Kobayashi et al., 2003).
Safety And Hazards
2-Bromo-1-iodo-4-methoxybenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
2-bromo-1-iodo-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQUDEJWQWDXHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677808 | |
Record name | 2-Bromo-1-iodo-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-iodo-4-methoxybenzene | |
CAS RN |
466639-53-2 | |
Record name | 2-Bromo-1-iodo-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1-iodo-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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